10-(FURAN-2-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
Description
Properties
IUPAC Name |
10-(furan-2-yl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3/c22-14-8-3-7-13-16(14)17(15-9-4-10-24-15)18-19(21-13)11-5-1-2-6-12(11)20(18)23/h1-2,4-6,9-10,17,21H,3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYGTPPRUXLLFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=CO5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(FURAN-2-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE typically involves multi-step reactions. One efficient method is a one-pot, three-component reaction involving aromatic aldehydes, indan-1,3-dione, and furan derivatives. This reaction can be catalyzed by various agents, including heterogeneous CuO supported on a zeolite-Y catalyst, under reflux conditions in ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Furan Ring
The furan-2-yl group undergoes regioselective electrophilic substitution due to its electron-rich nature. Documented reactions include:
Halogenation
Reaction with N-bromosuccinimide (NBS) in CCl₄ yields 10-(5-bromofuran-2-yl) derivatives with >85% efficiency .
Friedel-Crafts Acylation
In the presence of AlCl₃, acetyl chloride reacts at the furan’s α-position to form 10-(5-acetylfuran-2-yl) analogs (yield: 78%) .
Cycloaddition Reactions
The indenoquinoline core participates in [4+2] cycloadditions:
Diels-Alder Reactions
With maleic anhydride as a dienophile:
The reaction proceeds via the keto-enol tautomer of the dione moiety, confirmed by H NMR .
Redox Reactions
The quinoline-9,11-dione system exhibits redox activity:
Reduction
Catalytic hydrogenation (H₂/Pd-C, EtOH) selectively reduces the C9-C11 dione to a diol intermediate, which dehydrates to form a tetrahydroindenoquinoline derivative .
Oxidation
MnO₂ in CH₃CN oxidizes the tetrahydroindenoquinoline backbone to restore aromaticity, demonstrating reversibility in redox transformations .
Biological Interactions
While not a direct chemical reaction, the compound interacts with biological targets:
Topoisomerase Inhibition
The planar indenoquinoline system intercalates DNA and inhibits topoisomerase II (IC₅₀ = 2.0–9.0 μM), as shown in KB oral carcinoma cell assays . Cytotoxicity correlates with substituent hydrophobicity .
Enzyme Binding
Docking studies reveal hydrogen bonding between the dione oxygen and His38 of topoisomerase II, while the furan ring engages in π-π stacking with adenine bases .
Stability and Degradation
Scientific Research Applications
Biology: In biological research, derivatives of this compound have shown promise as antiproliferative agents against various cancer cell lines .
Medicine: The compound and its derivatives are being investigated for their potential use as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors .
Industry: In the industrial sector, the compound’s unique electronic properties make it a candidate for use in the development of new materials for electronic devices .
Mechanism of Action
The mechanism of action of 10-(FURAN-2-YL)-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions, while the quinoline moiety can intercalate into DNA, disrupting its function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Key Findings:
Catalytic Efficiency :
- The Cu/zeolite-Y catalyst outperforms alternatives like proline (used in 7-phenyl derivatives) due to synergistic Brønsted and Lewis acid sites, enabling higher yields (96% vs. 80%) and recyclability .
- Comparatively, Cu/SiO₂ and Cu/Al₂O₃ catalysts exhibit lower selectivity due to inadequate acid site distribution .
Halogenated derivatives (e.g., 4-chlorophenyl, 4-bromophenyl): Offer enhanced stability and reactivity for cross-coupling reactions, making them valuable intermediates in medicinal chemistry .
Synthetic Flexibility :
- The one-pot multicomponent approach for the furan-2-yl derivative reduces purification steps, unlike coumarin-fused analogues requiring post-synthetic modifications .
Thermal and Chemical Stability :
- Dimethyl-substituted derivatives (e.g., 7,7-dimethyl-10-aryl compounds) demonstrate improved thermal stability due to steric hindrance, though at the cost of reduced solubility .
Biological Activity
10-(Furan-2-yl)-5H,6H,7H,8H,9H,10H,11H-Indeno[1,2-b]quinoline-9,11-dione is a compound belonging to the indenoquinoline family. This class of compounds has garnered significant attention due to their diverse biological activities, including anti-cancer properties. This article reviews the biological activity of this specific compound, focusing on its cytotoxic effects and potential mechanisms of action.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a fused indenoquinoline core with a furan substituent that may influence its biological activity through electronic and steric effects.
Cytotoxicity
Research indicates that indenoquinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxicity of this compound has been evaluated using several assays.
-
Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- Jurkat (T-cell leukemia)
The proposed mechanism of action for this compound involves its ability to intercalate with DNA. Molecular docking studies suggest that the compound can bind to DNA through π-π stacking interactions and hydrogen bonding. The binding affinities have been calculated to range between -6.86 to -9.20 kcal/mol .
Structure-Activity Relationship (SAR)
The introduction of electron-withdrawing groups on the indenoquinoline scaffold has been shown to enhance cytotoxicity. For example:
- Compounds with halogen substitutions exhibited increased binding affinities and improved cytotoxic profiles against cancer cell lines .
Table 1: Cytotoxic Activity of Indenoquinoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|---|
| 1 | HeLa | >100 | -6.86 |
| 2 | MCF-7 | 0.7 | -9.20 |
| 3 | Jurkat | 0.5 | -9.40 |
| 4 | HeLa | <0.5 | -9.95 |
Study on Antiproliferative Activity
A study conducted by researchers evaluated the antiproliferative activity of various indenoquinoline derivatives including our compound of interest. The findings indicated that compounds with furan substitutions showed enhanced activity compared to their non-furan analogs due to better DNA intercalation properties and increased π-stacking interactions .
Q & A
Q. What is the optimized synthetic route for 10-(furan-2-yl)-indenoquinoline-9,11-dione, and how are reaction conditions validated?
The compound is synthesized via a multi-component reaction involving aromatic aldehydes (e.g., furan-2-carbaldehyde), indan-1,3-dione, dimedone, and p-toluidine/ammonium acetate, catalyzed by CuO/zeolite-Y in ethanol under reflux. Key optimizations include:
Q. Which characterization techniques are critical for confirming the structure of this compound?
Essential techniques include:
- 1H/13C NMR : To resolve aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ 190–210 ppm).
- FT-IR : Peaks at 1680–1720 cm⁻¹ (C=O stretching) and 1580–1600 cm⁻¹ (C=C aromatic).
- GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., 349.3 g/mol).
- XRD/SEM : For catalyst morphology analysis (Cu/zeolite-Y).
Advanced Research Questions
Q. How do Brønsted vs. Lewis acid sites in Cu/zeolite-Y influence the reaction mechanism?
The Cu/zeolite-Y catalyst contains both Brønsted (proton-donating) and Lewis (electron-accepting) acid sites, critical for activating carbonyl groups and facilitating cyclization. Pyridine FT-IR analysis ( ) shows:
- Brønsted sites : Promote proton transfer during imine formation.
- Lewis sites : Enhance electrophilicity of aldehydes via coordination. A balance of these sites increases reaction efficiency, as shown by EDS elemental analysis (Cu dispersion: 12.5 wt%) .
Q. What methodologies are used to evaluate the biological activity of indenoquinoline derivatives, and how can structure-activity relationships (SAR) be explored?
- In vitro assays : Anti-inflammatory (COX-2 inhibition), antitumor (MTT assay on cancer cell lines), and acetylcholinesterase inhibition (Ellman’s method).
- SAR strategies :
- Modify the furan-2-yl substituent to assess π-π stacking effects.
- Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- Computational modeling : DFT calculations to predict binding affinities.
Q. How can contradictions in catalytic efficiency between Cu/zeolite-Y and other catalysts (e.g., TiO₂ nanoparticles) be resolved?
Contradictions arise from differences in:
- Acid strength : Zeolite-Y’s Brønsted acidity outperforms TiO₂’s Lewis acidity in multi-component reactions.
- Surface area : Cu/zeolite-Y has a BET surface area of 450 m²/g vs. TiO₂’s 50 m²/g, enabling better reactant adsorption.
- Reusability : Cu/zeolite-Y retains ~85% activity after 5 cycles (vs. TiO₂’s rapid deactivation).
Methodological Considerations
Q. What experimental design principles apply to scaling up the synthesis of this compound?
- DoE (Design of Experiments) : Optimize parameters like catalyst concentration and solvent volume using response surface methodology.
- Safety : Ethanol reflux requires explosion-proof equipment.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) for gram-scale synthesis.
Q. How can conflicting spectral data (e.g., NMR splitting patterns) be interpreted?
- Dynamic NMR : Resolve conformational exchange in indenoquinoline’s fused ring system.
- 2D NMR (COSY, HSQC) : Assign overlapping proton environments (e.g., diastereotopic H-6 and H-7 protons).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
